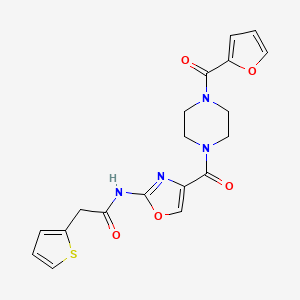

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

N-(4-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a central oxazole ring substituted with a 4-(furan-2-carbonyl)piperazine-1-carbonyl group and an acetamide moiety bearing a thiophen-2-yl substituent. Its molecular formula is C₂₁H₂₀N₄O₅S, with an estimated molecular weight of 440.47 g/mol. The compound’s structure integrates key pharmacophoric elements:

Properties

IUPAC Name |

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S/c24-16(11-13-3-2-10-29-13)21-19-20-14(12-28-19)17(25)22-5-7-23(8-6-22)18(26)15-4-1-9-27-15/h1-4,9-10,12H,5-8,11H2,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRJGMAXOZYGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=COC(=N3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

Coupling with piperazine: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.

Formation of oxazole ring: This intermediate is then reacted with oxazole-2-carbonyl chloride to form the oxazole ring.

Final coupling: The oxazole intermediate is then coupled with thiophene-2-yl acetamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxazole rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine and oxazole rings.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties due to the presence of the furan and thiophene rings.

Mechanism of Action

The mechanism of action of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Research Implications

- Synthetic Routes : The target compound may be synthesized via coupling reactions similar to BZ-I (DMF, potassium carbonate) or triazole derivatives .

Biological Activity

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including:

- Furan moiety

- Piperazine ring

- Oxazole unit

- Thiophene structure

These components contribute to its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, which can be summarized as follows:

- Formation of Furan-2-carbonyl chloride : React furan-2-carboxylic acid with thionyl chloride.

- Coupling with Piperazine : The furan-2-carbonyl chloride is reacted with piperazine to form the intermediate.

- Formation of Oxazole ring : The intermediate is then reacted with oxazole-2-carbonyl chloride.

- Final Coupling : The oxazole intermediate is coupled with thiophene-2-yl acetamide to yield the final product.

2.1 Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 20 |

| Pseudomonas aeruginosa | 22 | 10 |

These results indicate that the compound may serve as a promising candidate for the development of new antibacterial agents .

2.2 Anticancer Potential

The compound's ability to inhibit specific kinases and proteases suggests its potential in cancer therapy. Studies have indicated that it may interfere with cellular signaling pathways critical for tumor growth and metastasis.

Mechanism of Action :

- Kinase Inhibition : By binding to ATP-binding sites on kinases, the compound can inhibit their activity, leading to reduced cell proliferation.

- Protease Modulation : It may also modulate protease activity, influencing apoptosis and cell cycle progression .

3. Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

Case Study 1: Antibacterial Efficacy

In a study assessing various piperazine derivatives, it was found that compounds with similar structural motifs exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some achieving MIC values lower than conventional antibiotics.

Case Study 2: Anticancer Activity

Another investigation into piperazine-based compounds highlighted their efficacy in inhibiting cancer cell lines, demonstrating significant cytotoxic effects at low concentrations. The study concluded that structural modifications could enhance bioactivity and selectivity towards cancer cells .

4. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its multifaceted biological activities, particularly its antimicrobial and anticancer properties. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.